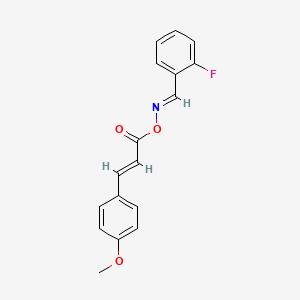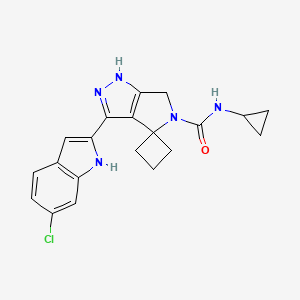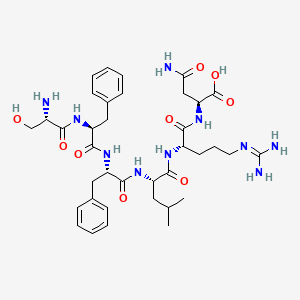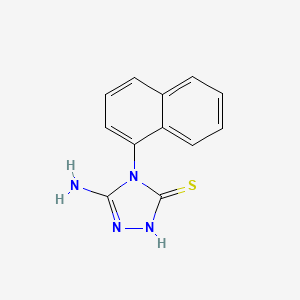
CoA-S-S-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme A disulfide (CoA-S-S-CoA) is a compound that plays a crucial role in various biochemical processes. It is a dimeric form of coenzyme A, linked by a disulfide bond. Coenzyme A itself is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Coenzyme A disulfide is involved in redox reactions and serves as a reservoir for coenzyme A in cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A disulfide typically involves the oxidation of coenzyme A. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH and temperature to ensure the formation of the disulfide bond without degrading the coenzyme A molecules.
Industrial Production Methods
Industrial production of coenzyme A disulfide involves large-scale fermentation processes using microorganisms that naturally produce coenzyme A. The coenzyme A is then extracted and purified. The oxidation to form coenzyme A disulfide is carried out under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Coenzyme A disulfide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced back to coenzyme A by reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH (usually neutral to slightly acidic), temperature (room temperature to 37°C).
Major Products
The major products formed from the reactions of coenzyme A disulfide include reduced coenzyme A and various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学的研究の応用
Coenzyme A disulfide has numerous applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Plays a role in cellular redox homeostasis and is used to study the regulation of coenzyme A levels in cells.
Medicine: Investigated for its potential role in treating diseases related to coenzyme A deficiency and oxidative stress.
Industry: Used in the production of coenzyme A derivatives for various biochemical applications.
作用機序
Coenzyme A disulfide exerts its effects primarily through redox reactions. It can be reduced to coenzyme A, which then participates in various metabolic pathways. The disulfide bond in coenzyme A disulfide acts as a reversible switch that regulates the availability of coenzyme A in cells. This regulation is crucial for maintaining cellular energy balance and metabolic functions.
類似化合物との比較
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness
Coenzyme A disulfide is unique due to its role in redox regulation and its ability to act as a reservoir for coenzyme A. Unlike other coenzyme A derivatives, it specifically participates in redox reactions and helps maintain the balance of coenzyme A in cells.
特性
分子式 |
C42H70N14O32P6S2 |
|---|---|
分子量 |
1533.1 g/mol |
IUPAC名 |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |
InChIキー |
YAISMNQCMHVVLO-IQUSNOKWSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


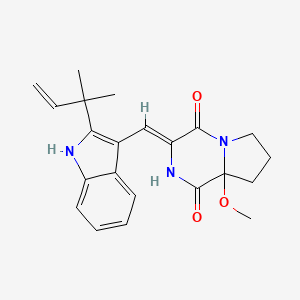
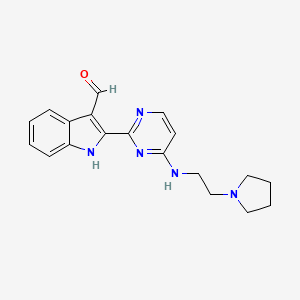

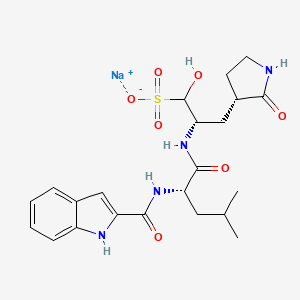
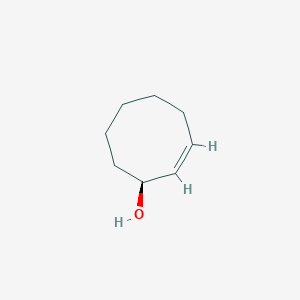
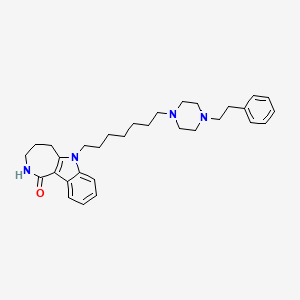
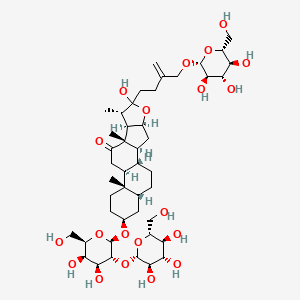
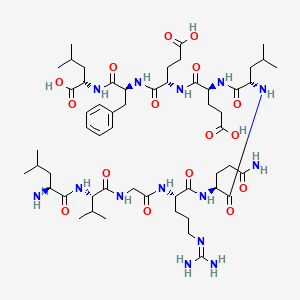
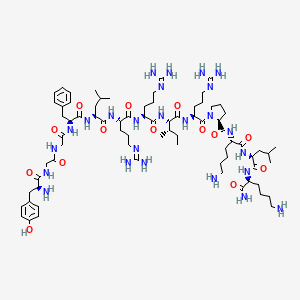
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
